ioduri dei metalli post-transizione

Post-transition metal iodides are a class of compounds characterized by the presence of iodine in combination with post-transition metals, which include elements from groups 13 to 15 of the periodic table. These compounds exhibit unique chemical and physical properties due to their distinct electronic configurations compared to traditional transition metal iodides.

One notable characteristic is their greater stability and lower reactivity towards reducing agents, making them suitable for use in various applications such as organic synthesis, catalysts, and sensing devices. Post-transition metal iodides can participate in a wide range of chemical reactions, including substitution, addition, and oxidative addition processes, which make them valuable tools in modern chemistry.

Their diverse applications stem from their ability to facilitate selective transformations under mild conditions. In the field of catalysis, these compounds have shown promise as efficient catalysts for carbon-carbon bond formation and other complex reaction pathways. Additionally, their unique electronic properties allow for their use in sensing technologies where they can detect specific analytes with high sensitivity.

Overall, post-transition metal iodides represent an exciting area of research with the potential to revolutionize various aspects of chemical synthesis and analysis.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

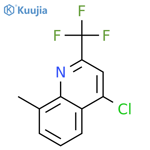

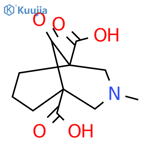

|

Indium triiodide | 13510-35-5 | I3In |

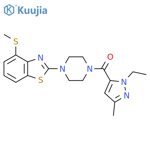

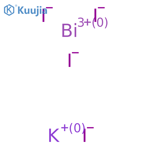

|

Bismuth potassium iodide | 39775-75-2 | BiI4K |

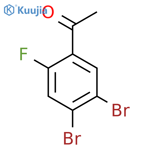

|

Aluminium iodide | 7784-23-8 | AlI3 |

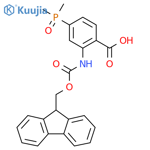

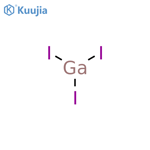

|

Gallium triiodide | 13450-91-4 | GaI3 |

Letteratura correlata

-

Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

Fornitori consigliati

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati